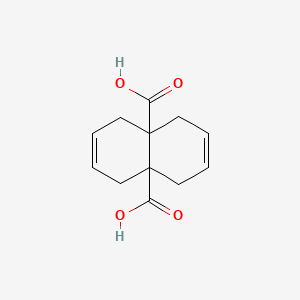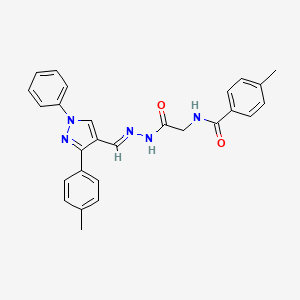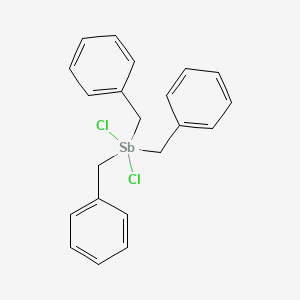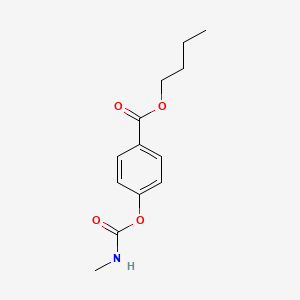
2-Diethylamino-N-ethyl-N-(1-methyldecyl)-acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diethylamino-N-ethyl-N-(1-methyldecyl)-acetamide hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a diethylamino group, an ethyl group, and a methyldecyl chain attached to an acetamide moiety. This compound is typically used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-N-ethyl-N-(1-methyldecyl)-acetamide hydrochloride typically involves multiple steps, including the formation of the acetamide backbone and the introduction of the diethylamino and methyldecyl groups. Common reagents used in the synthesis may include acetic anhydride, diethylamine, and 1-methyldecyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-Diethylamino-N-ethyl-N-(1-methyldecyl)-acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Diethylamino-N-ethyl-N-(1-methyldecyl)-acetamide hydrochloride has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anesthetic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Diethylamino-N-ethyl-N-(1-methyldecyl)-acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Diethylamino-N-ethylacetamide: Lacks the methyldecyl group, resulting in different chemical properties.
N-Ethyl-N-(1-methyldecyl)-acetamide: Does not contain the diethylamino group, affecting its reactivity and applications.
Uniqueness
2-Diethylamino-N-ethyl-N-(1-methyldecyl)-acetamide hydrochloride is unique due to the presence of both the diethylamino and methyldecyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for certain research and industrial applications.
Propiedades
Número CAS |
767270-45-1 |
|---|---|
Fórmula molecular |
C19H40N2O |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-ethyl-N-undecan-2-ylacetamide |
InChI |
InChI=1S/C19H40N2O/c1-6-10-11-12-13-14-15-16-18(5)21(9-4)19(22)17-20(7-2)8-3/h18H,6-17H2,1-5H3 |
Clave InChI |
ZVBMJJRMMWZYQU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C)N(CC)C(=O)CN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene](/img/structure/B11955152.png)









![3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955215.png)
